molecular formula C16H13F2NO B12604726 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one CAS No. 918330-38-8

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12604726
CAS No.: 918330-38-8
M. Wt: 273.28 g/mol
InChI Key: QQPOEVAGWPNIDM-UHFFFAOYSA-N
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Description

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by a ketone group at position 1 and a 2,4-difluoroanilino substituent at position 4. This compound belongs to a class of molecules widely explored for their biological and material applications due to the DHN core's structural versatility.

Properties

CAS No.

918330-38-8

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

6-(2,4-difluoroanilino)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H13F2NO/c17-11-4-7-15(14(18)9-11)19-12-5-6-13-10(8-12)2-1-3-16(13)20/h4-9,19H,1-3H2

InChI Key

QQPOEVAGWPNIDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of 2,4-difluoroaniline with a naphthalene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4-difluoroaniline is reacted with a naphthalene-based halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The DHN core is frequently modified with substituents that influence reactivity, solubility, and bioactivity. Key analogs include:

Compound Name Substituents Key Features References
6m (DHN derivative) Benzyloxy groups Highest anti-neuroinflammatory activity (IC₅₀ = 1.2 μM) in NF-κB inhibition assays
6,7-Difluoro-DHN 6,7-difluoro Building block for pharmaceuticals/agrochemicals; reactive fluorine atoms
PMMD 3,4-dimethoxybenzylidene Synthesized via Claisen-Schmidt condensation; crystallographic data reported
E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN Trifluoromethyl group Enhanced stability due to bulky substituent; single-crystal structure resolved
  • Fluorine Substitution: The target compound’s 2,4-difluoroanilino group introduces strong electron-withdrawing effects, likely enhancing electrophilicity at the ketone (position 1) compared to non-fluorinated analogs like 6m.
  • Amino vs. Alkoxy Groups: Unlike 6m’s benzyloxy substituents, the anilino group in the target compound may facilitate hydrogen bonding in biological systems, altering selectivity in enzyme inhibition .

Physical and Spectral Properties

  • Molecular Weight: The target compound (C₁₆H₁₂F₂N₂O) has a molecular weight of 286.28 g/mol, higher than non-fluorinated analogs like 6m (C₁₉H₁₈F₂O₂, MW = 316.34 g/mol), impacting pharmacokinetics .
  • Spectroscopic Characterization : HRMS and NMR (¹H/¹³C) are standard for confirming DHN derivatives, as seen in . Fluorine atoms may split signals in NMR due to coupling effects.

Biological Activity

6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one
  • Molecular Formula : C13_{13}H10_{10}F2_{2}N\O
  • Molecular Weight : 227.22 g/mol

The presence of a difluoroaniline moiety suggests that this compound may exhibit unique interactions with biological targets due to the electron-withdrawing properties of the fluorine atoms.

Anticancer Properties

Research has indicated that derivatives of naphthalenones exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

StudyCell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF-712Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

The biological activity of 6-(2,4-Difluoroanilino)-3,4-dihydronaphthalen-1(2H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to oxidative damage and cell death.
  • Alteration of Cell Cycle Regulation : The compound has been shown to affect cell cycle progression, particularly by inducing G1 phase arrest.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
  • Case Study 2 : Clinical trials are ongoing to evaluate the efficacy and safety profile in humans, with preliminary results indicating promising outcomes for certain types of cancers.

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